molecular formula C10H8N2O2 B1331440 1-(3-nitrophenyl)-1H-pyrrole CAS No. 4310-42-3

1-(3-nitrophenyl)-1H-pyrrole

Cat. No.: B1331440
CAS No.: 4310-42-3
M. Wt: 188.18 g/mol
InChI Key: GTWSUEQDVMZTRP-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: 1-(3-Aminophenyl)-1H-pyrrole.

    Reduction: Various substituted pyrrole derivatives.

    Substitution: Functionalized nitrophenyl-pyrrole compounds.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the 4-position.

    1-(2-Nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the 2-position.

    1-Phenyl-1H-pyrrole: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness: 1-(3-Nitrophenyl)-1H-pyrrole is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The 3-position allows for specific electronic and steric effects that can be exploited in various applications.

Properties

IUPAC Name

1-(3-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWSUEQDVMZTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297606
Record name 1-(3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4310-42-3
Record name 4310-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-nitroaniline (15 g, 0.11 mmol), 2,5-dimethoxytetrahydrofuran (42 ml, 0.33 mol) and a catalytic amount of pTSA in dry toluene (150 ml) is heated to reflux for 2 hours. After cooling the mixture is concentrated under reduced pressure and the residue is purified by column-chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent. Yield: 16 g (78%). Mp 65-70° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione impact Kalirin activity in smooth muscle cells?

A1: The research paper states that this compound-2,5-dione acts as a Kalirin Rho-guanine nucleotide exchange factor -1 inhibitor []. While the precise mechanism of inhibition isn't detailed in this study, the result of this inhibition is a decrease in Rac1 activation in smooth muscle cells. This suggests that this compound-2,5-dione likely interferes with the interaction between Kalirin and Rac1, preventing Kalirin from performing its guanine nucleotide exchange factor activity specifically on Rac1. This subsequently affects downstream signaling pathways, including those involved in cell migration and proliferation.

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